

Spectroscopic and Analytical Profile of 9(Z)-Tetradecenoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9(Z)-Tetradecenoyl chloride**

Cat. No.: **B8262219**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and analytical data for **9(Z)-Tetradecenoyl chloride** (CAS No: 95548-25-7), a key intermediate in organic synthesis.

[1] The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Chemical and Physical Properties

9(Z)-Tetradecenoyl chloride, also known as Myristoleic acid chloride, is a monounsaturated fatty acyl chloride. Its fundamental properties are summarized below.[1]

Property	Value
Molecular Formula	C ₁₄ H ₂₅ ClO
Molecular Weight	244.8 g/mol
CAS Number	95548-25-7
Synonyms	(9Z)-9-Tetradecenoyl chloride, Myristoleic acid chloride

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **9(Z)-Tetradecenoyl chloride** based on the analysis of its functional groups: an acyl chloride and a cis-alkene.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.3-5.4	m	2H	$-\text{CH}=\text{CH}-$ (Vinyl protons)
~2.8-2.9	t	2H	$-\text{CH}_2\text{-COCl}$ (α to carbonyl)
~2.0	m	4H	$-\text{CH}_2\text{-CH}=\text{CH-CH}_2-$ (Allylic protons)
~1.6	m	2H	$-\text{CH}_2\text{-CH}_2\text{-COCl}$ (β to carbonyl)
~1.2-1.4	m	12H	$-(\text{CH}_2)_6-$ (Methylene chain)
~0.9	t	3H	$-\text{CH}_3$ (Terminal methyl)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~173	-COCl (Carbonyl carbon)
~130	-CH=CH- (Vinyl carbons)
~45	-CH ₂ -COCl (α to carbonyl)
~32	-CH ₂ -CH ₂ -COCl (β to carbonyl)
~29-30	-(CH ₂) _n - (Methylene chain)
~27	-CH ₂ -CH= (Allylic carbons)
~22	-CH ₂ -CH ₃
~14	-CH ₃ (Terminal methyl)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H stretch (Vinyl C-H)
~2925, ~2855	Strong	C-H stretch (Aliphatic)
~1800	Strong	C=O stretch (Acyl chloride)
~1655	Medium, weak	C=C stretch (cis-Alkene)
~720	Medium	=C-H bend (cis-Alkene out-of-plane)

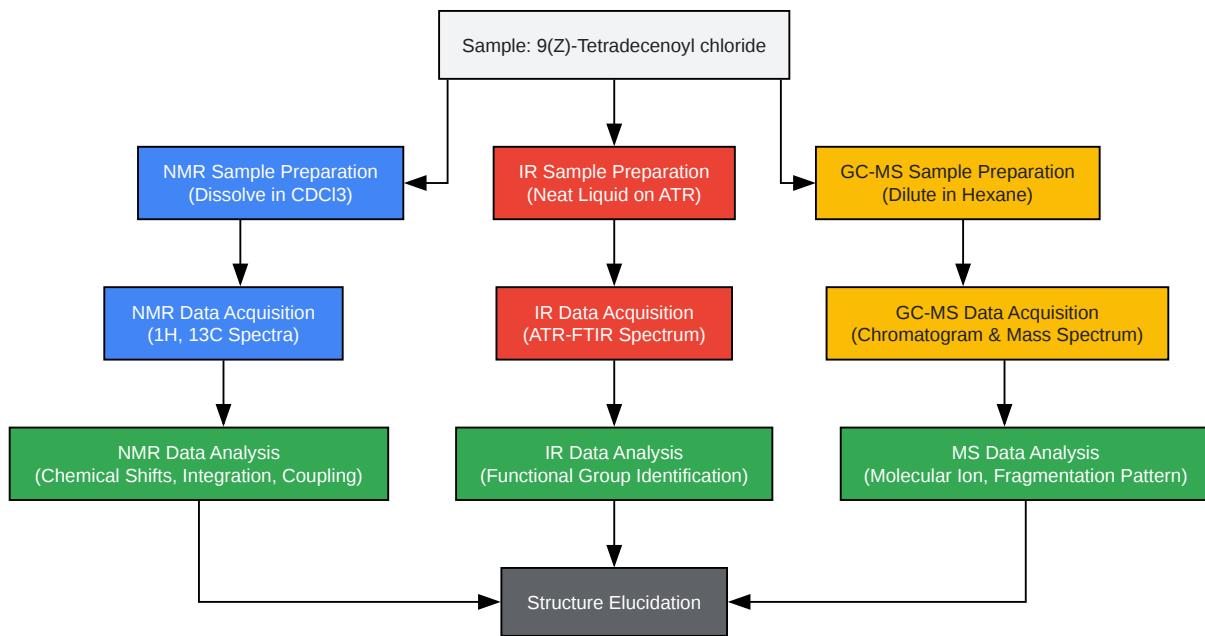
The strong absorption band around 1800 cm⁻¹ is highly characteristic of the acyl chloride functional group.^{[2][3][4]} The presence of the cis-double bond is indicated by the C=C stretch and the =C-H bending vibrations.^{[5][6]}

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
244/246	$[M]^+$ (Molecular ion peak with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
209	$[\text{M}-\text{Cl}]^+$ (Acylium ion)
Various	Fragments from cleavage of the alkyl chain

The mass spectrum is expected to show a molecular ion peak $[M]^+$ with the characteristic isotopic pattern for a compound containing one chlorine atom (approximately 3:1 ratio for M and M+2). A prominent peak corresponding to the loss of the chlorine atom to form a stable acylium ion ($[\text{M}-\text{Cl}]^+$) is also anticipated. Further fragmentation of the long alkyl chain is expected.^{[7][8][9]}

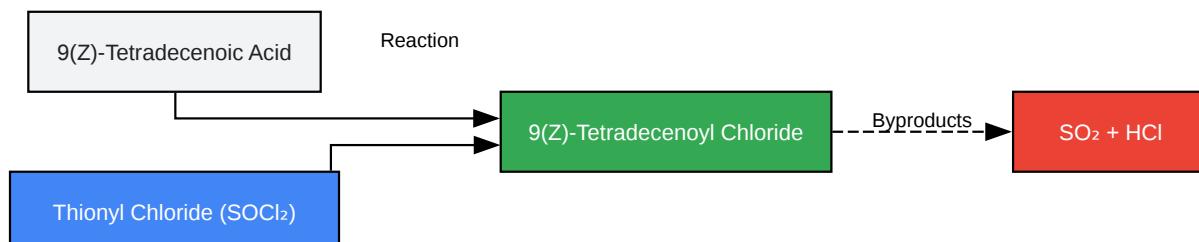
Experimental Protocols


The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like **9(Z)-Tetradecenoyl chloride**.

- Sample Preparation: Dissolve 5-10 mg of **9(Z)-Tetradecenoyl chloride** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.
- Background Collection: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of neat **9(Z)-Tetradecenoyl chloride** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

- Sample Preparation: Prepare a dilute solution of **9(Z)-Tetradecenoyl chloride** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- GC Separation: Inject a small volume (e.g., 1 μ L) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). Use a temperature program to separate the components of the sample.
- MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-300).

Workflow and Signaling Pathways


The logical workflow for the spectroscopic analysis of a chemical compound like **9(Z)-Tetradecenoyl chloride** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride.[10]

[Click to download full resolution via product page](#)

Caption: Synthesis of **9(Z)-Tetradecenoyl Chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholestryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinh.cas.cn [sinh.cas.cn]
- 9. researchgate.net [researchgate.net]

- 10. US6770783B1 - Method for producing acid chlorides - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 9(Z)-Tetradecenoyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8262219#spectroscopic-data-nmr-ir-ms-for-9-z-tetradecenoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com